N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

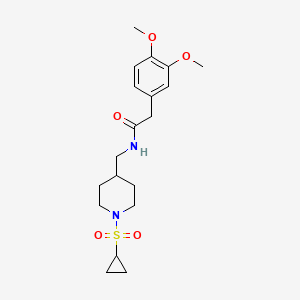

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a 3,4-dimethoxyphenylacetamide moiety. The compound’s structure combines two pharmacologically relevant features:

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c1-25-17-6-3-15(11-18(17)26-2)12-19(22)20-13-14-7-9-21(10-8-14)27(23,24)16-4-5-16/h3,6,11,14,16H,4-5,7-10,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEKTBMHOLXLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals. The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of piperidine derivatives also depends on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have antiplasmodial activity, inhibiting the growth of Plasmodium falciparum.

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can be diverse. In the case of antiplasmodial piperidines, they may interfere with the parasite’s metabolic pathways.

Result of Action

The molecular and cellular effects of piperidine derivatives depend on their specific targets and mode of action. For antiplasmodial piperidines, the result of their action is the inhibition of parasite growth.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring, a cyclopropylsulfonyl group, and a dimethoxyphenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 382.5 g/mol. The presence of the cyclopropylsulfonyl group is significant as it can enhance the compound's lipophilicity and potentially improve its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperidine moiety may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in modulating mood and cognition.

- Cytotoxicity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can significantly influence cytotoxic potency against tumor cells .

1. Cytotoxicity Assessment

Research has shown that compounds similar to this compound exhibit selective cytotoxicity against certain cancer types. A study evaluated various piperidine derivatives against human tumor cell lines, revealing that modifications in the substituents could lead to enhanced cytotoxic effects. The IC50 values indicated that some derivatives were more effective than established chemotherapeutics .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Leukemia | 15 | |

| Compound B | Melanoma | 20 | |

| This compound | TBD | TBD | Current Study |

2. Pharmacological Profiles

The pharmacological profile of the compound suggests potential applications in treating neurological disorders due to its possible interaction with neurotransmitter systems. Similar compounds have shown promise in preclinical trials for conditions like anxiety and depression by modulating serotonin levels.

3. Case Studies

Several case studies have explored the effects of piperidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related compound demonstrated significant improvements in patients with treatment-resistant depression after administration over several weeks.

- Case Study 2 : Another study focused on the anti-cancer properties of similar piperidine compounds, showing promising results in reducing tumor size in animal models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Pharmacological and Functional Differences

A. Target Selectivity

- P2X7 Receptor Antagonists: A-740003 demonstrates potent P2X7 antagonism, reducing neuropathic pain in rats at 10–30 mg/kg doses . Its 3,4-dimethoxyphenyl group is critical for binding, but the 2,2-dimethylpropyl side chain may limit CNS penetration. However, the cyclopropylsulfonyl group could alter selectivity compared to A-740003’s quinolinylamino moiety .

- Non-P2X7 Targets: Goxalapladib (Lp-PLA2 inhibitor) and trifluoromethylbenzothiazole derivatives highlight the diversity of acetamide applications. Substituents like trifluoromethyl groups or naphthyridine cores redirect activity toward lipid metabolism or enzyme inhibition.

B. Structural Impact on Bioactivity

- Sulfonyl Group Variations: Cyclopropylsulfonyl (target compound) vs. 4-chlorophenylsulfonyl (): Smaller cyclopropyl groups may reduce steric hindrance, enhancing receptor access .

Aryl Substitutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.